![molecular formula C16H13Cl2N3O2 B12573873 5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarbonyl dichloride CAS No. 189352-50-9](/img/structure/B12573873.png)
5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarbonyl dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Cloruro de 5-{(E)-[4-(Dimetilamino)fenil]diazenil}benceno-1,3-dicarbonilo es un compuesto orgánico complejo conocido por su estructura química única y sus propiedades. Este compuesto se caracteriza por la presencia de un grupo diazenil (N=N) unido a un anillo de fenilo dimetilamino y un anillo de benceno sustituido con grupos de cloruro de dicarbonilo. Se utiliza en diversas aplicaciones de investigación científica debido a su reactividad y potencial para formar diversos productos químicos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del Cloruro de 5-{(E)-[4-(Dimetilamino)fenil]diazenil}benceno-1,3-dicarbonilo generalmente implica un proceso de varios pasos. El paso inicial a menudo incluye la diazotación de 4-(dimetilamino)anilina para formar la sal de diazonio, que luego se acopla con un derivado de benceno que contiene grupos dicarbonilo. Las condiciones de reacción generalmente requieren entornos ácidos o básicos, temperaturas controladas y solventes específicos para garantizar la formación del producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando reactores automatizados y sistemas de flujo continuo. El proceso está optimizado para un alto rendimiento y pureza, a menudo incorporando pasos de purificación como la recristalización o la cromatografía para eliminar las impurezas y los subproductos.
Análisis De Reacciones Químicas
Tipos de reacciones
El Cloruro de 5-{(E)-[4-(Dimetilamino)fenil]diazenil}benceno-1,3-dicarbonilo sufre varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes productos dependiendo del agente oxidante utilizado.
Reducción: Las reacciones de reducción pueden romper el grupo diazenil, lo que lleva a la formación de aminas.
Sustitución: Los grupos de cloruro de dicarbonilo pueden participar en reacciones de sustitución nucleofílica, formando ésteres o amidas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como alcoholes o aminas. Las condiciones de reacción varían, pero a menudo implican temperaturas específicas, solventes y catalizadores para impulsar las reacciones de manera eficiente.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir quinonas, la reducción puede producir aminas y las reacciones de sustitución pueden producir ésteres o amidas.
Aplicaciones Científicas De Investigación
El Cloruro de 5-{(E)-[4-(Dimetilamino)fenil]diazenil}benceno-1,3-dicarbonilo se utiliza en diversos campos de investigación científica:
Química: Se utiliza como precursor para sintetizar moléculas orgánicas complejas y estudiar mecanismos de reacción.
Biología: Investigado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, incluido el desarrollo de fármacos y herramientas de diagnóstico.
Industria: Aplicado en la producción de colorantes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del Cloruro de 5-{(E)-[4-(Dimetilamino)fenil]diazenil}benceno-1,3-dicarbonilo implica su interacción con objetivos moleculares a través de sus grupos funcionales reactivos. El grupo diazenil puede participar en reacciones de transferencia de electrones, mientras que los grupos de cloruro de dicarbonilo pueden formar enlaces covalentes con nucleófilos. Estas interacciones pueden afectar diversas vías moleculares, lo que lleva a los efectos observados del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
1-Boc-4-AP: Un compuesto utilizado como intermedio en la síntesis de fentanilo y derivados relacionados.
4-ANPP: Otro intermedio en la síntesis de fentanilo, conocido por su estructura y reactividad similares.
N-Fenetil-4-piperidinona: Utilizado en la síntesis de varios productos farmacéuticos, compartiendo similitudes estructurales con el Cloruro de 5-{(E)-[4-(Dimetilamino)fenil]diazenil}benceno-1,3-dicarbonilo.
Unicidad
El Cloruro de 5-{(E)-[4-(Dimetilamino)fenil]diazenil}benceno-1,3-dicarbonilo es único debido a su combinación específica de grupos funcionales, que confieren reactividad distinta y aplicaciones potenciales. Su capacidad de sufrir diversas reacciones químicas y formar varios productos lo hace valioso en investigación y aplicaciones industriales.
Propiedades
Número CAS |
189352-50-9 |
|---|---|
Fórmula molecular |
C16H13Cl2N3O2 |
Peso molecular |
350.2 g/mol |
Nombre IUPAC |
5-[[4-(dimethylamino)phenyl]diazenyl]benzene-1,3-dicarbonyl chloride |
InChI |
InChI=1S/C16H13Cl2N3O2/c1-21(2)14-5-3-12(4-6-14)19-20-13-8-10(15(17)22)7-11(9-13)16(18)23/h3-9H,1-2H3 |
Clave InChI |
AJKFZCSBQQDKCT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)N=NC2=CC(=CC(=C2)C(=O)Cl)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


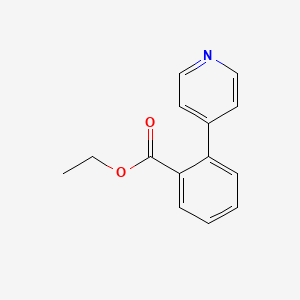
![Benzene, 1,1'-[(methylenecyclopropylidene)di-2,1-ethanediyl]bis-](/img/structure/B12573821.png)

![Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate](/img/structure/B12573830.png)
![4-[5-Methyl-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]-2-phenylbutan-2-ol](/img/structure/B12573837.png)

silane](/img/structure/B12573860.png)
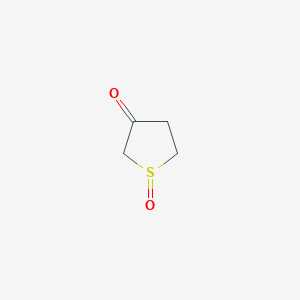
![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12573871.png)
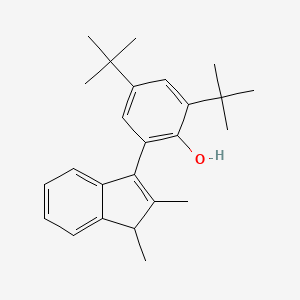
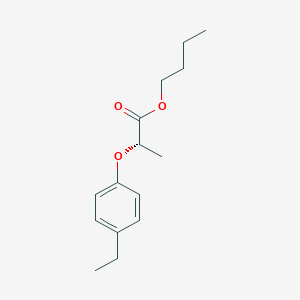
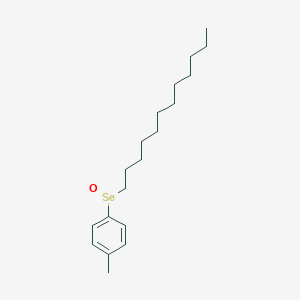
![6-tert-Butyl-3-[(1H-imidazol-2-yl)amino]-2,4-dimethylphenol](/img/structure/B12573884.png)

